molecular formula C9H14N2 B3387771 1-methyl-2-(pyrrolidin-2-yl)-1H-pyrrole CAS No. 851903-51-0

1-methyl-2-(pyrrolidin-2-yl)-1H-pyrrole

Cat. No. B3387771
CAS RN: 851903-51-0
M. Wt: 150.22 g/mol
InChI Key: LPQOQICHBQVFGC-UHFFFAOYSA-N
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Description

1-Methyl-2-(pyrrolidin-2-yl)-1H-pyrrole is a chemical compound with the molecular formula C10H14N2 . It is also known by other names such as α-Nicotine, α-Pyridyl-α-methylpyrrolidine, 2-Nicotine, o-Nicotine, and Nicotine .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, (S)-(-)-1-Methyl-2-pyrrolidinemethanol, a compound with a similar structure, can be synthesized from Intermediate 2 . Another related compound, 1-Methyl-2-pyrrolidineethanol, can be prepared using amino 4-nitrobenzoate in 1-methyl-2-pyrrolidinone (NMP), followed by oxidation with NaIO4 at a low temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring attached to a pyrrolidine ring via a methylene bridge . The pyrrole ring contains a nitrogen atom, while the pyrrolidine ring is a five-membered ring with a nitrogen atom and four carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, ®-(1-Methylpyrrolidin-2-yl)methanamine has a molecular weight of 114.19, and it is a liquid at room temperature . Another related compound, 1-Methyl-2-pyrrolidineethanol, has a molecular weight of 129.20, a refractive index of 1.4713, a boiling point of 110-112 °C/14 mmHg, and a density of 0.951 g/mL at 25 °C .

Scientific Research Applications

Thioanalogues and Structural Studies

Research on thioanalogues of pyrrole derivatives, such as the synthesis and structural analysis of N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione and N-1-methyl-(5-pyridin-3-yl)pyrrolidine-2-thione, demonstrates the interest in understanding the spectral characteristics, molecular structures, and electron delocalization effects within similar compounds. These studies, which employ techniques such as NMR, IR, UV, and mass spectroscopy, along with X-ray diffraction, are crucial for designing compounds with specific properties for applications in materials science, pharmaceuticals, and catalysis (Wojciechowska-Nowak et al., 2011).

Catalysis and Polymerization

NNN-Tridentate pyrrolyl ligands, when reacted with rare-earth metal tris(alkyl)s, form complexes that are highly active in the polymerization of isoprene, demonstrating specific selective living polymerization. These findings highlight the potential of pyrrole derivatives in catalyzing polymerization reactions, leading to materials with novel properties (Wang et al., 2012).

Synthesis and Reactivity

The synthesis of pyrrolidines and their chemistry is of significant interest due to their biological effects and potential industrial applications. Studies on the synthesis of these compounds through [3+2] cycloaddition reactions and their polar nature offer insights into creating molecules with targeted properties for use in medicine and other fields (Żmigrodzka et al., 2022).

Electronic and Optical Materials

Pyrrole derivatives are also investigated for their potential in electronic and optical applications. Research into the synthesis of new conducting polymers and their use in electrochromic devices showcases the versatility of pyrrole-based compounds in developing new materials with specific electronic and optical properties (Variş et al., 2006).

Anticancer Activity

Additionally, pyrrolo[2,3-b]pyridine derivatives, such as nortopsentin analogues, have been synthesized and evaluated for their antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma. This research underscores the potential of pyrrole derivatives in developing new therapeutic agents (Carbone et al., 2013).

Safety and Hazards

The safety and hazards of related compounds have been reported. For instance, ®-(1-Methylpyrrolidin-2-yl)methanamine is classified as a dangerous substance, with hazard statements indicating that it is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye damage (H318) .

properties

IUPAC Name

1-methyl-2-pyrrolidin-2-ylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-11-7-3-5-9(11)8-4-2-6-10-8/h3,5,7-8,10H,2,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQOQICHBQVFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101282052
Record name 1-Methyl-2-(2-pyrrolidinyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101282052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

851903-51-0
Record name 1-Methyl-2-(2-pyrrolidinyl)-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851903-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-(2-pyrrolidinyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101282052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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